

A Comparative Guide to 2-Fluoro-6-phenoxybenzaldehyde and Other Substituted Benzaldehydes

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Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, reactivity, and potential applications of **2-Fluoro-6-phenoxybenzaldehyde** against other commonly utilized substituted benzaldehydes. The selected comparators are salicylaldehyde (ortho-hydroxy), 4-chlorobenzaldehyde (para-chloro), and p-anisaldehyde (para-methoxy), representing molecules with ortho-intramolecular interactions, electron-withdrawing, and electron-donating substituents, respectively.

Physicochemical and Spectroscopic Properties

Substituents on the benzene ring significantly influence the physical and spectroscopic characteristics of benzaldehydes. While specific experimental data for **2-Fluoro-6-phenoxybenzaldehyde** is not widely available, its properties can be inferred from the known effects of its constituent groups. The table below summarizes the key properties of the comparator aldehydes.

Table 1: Physicochemical Properties of Selected Substituted Benzaldehydes

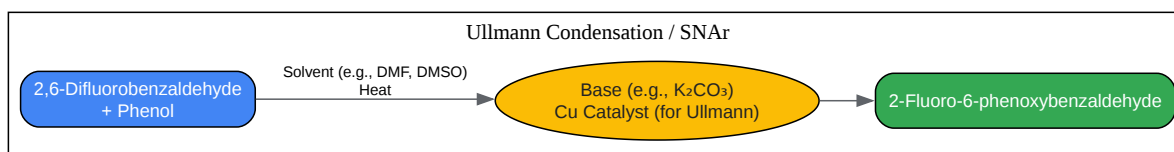
Property	2-Fluoro-6-phenoxybenzaldehyde	Salicylaldehyde	4-Chlorobenzaldehyde	p-Anisaldehyde
Molecular Formula	C ₁₃ H ₉ FO ₂ [1]	C ₇ H ₆ O ₂ [2]	C ₇ H ₅ ClO[3]	C ₈ H ₈ O ₂ [4]
Molar Mass (g/mol)	216.21[1]	122.12[2]	140.57[3]	136.15[4]
Appearance	Not specified	Colorless to yellow oily liquid[5]	Colorless to light yellow crystalline powder[6]	Colorless to slightly yellowish liquid[7]
Melting Point (°C)	Not specified	-7 to 2[2][5][8][9][10]	47.1 to 47.5[3][11]	-1 to 2.5[4][7][12]
Boiling Point (°C)	Not specified	196 to 198[2][5][8][9][10]	213.5[3]	248[4][7][12]
Solubility in Water	Not specified	Slightly soluble[5][8]	Insoluble[6]	Insoluble[7]

Synthesis and Reactivity

The synthesis and reactivity of benzaldehydes are dictated by the electronic and steric nature of their substituents.

Synthesis Overview

A plausible synthetic route to **2-Fluoro-6-phenoxybenzaldehyde** is through a nucleophilic aromatic substitution (S_NA) or an Ullmann condensation. These reactions typically involve the displacement of a halide (in this case, likely another fluorine from a 2,6-difluorobenzaldehyde precursor) by a phenoxide nucleophile. The aldehyde group, being electron-withdrawing, activates the ortho and para positions towards nucleophilic attack, making this route feasible.



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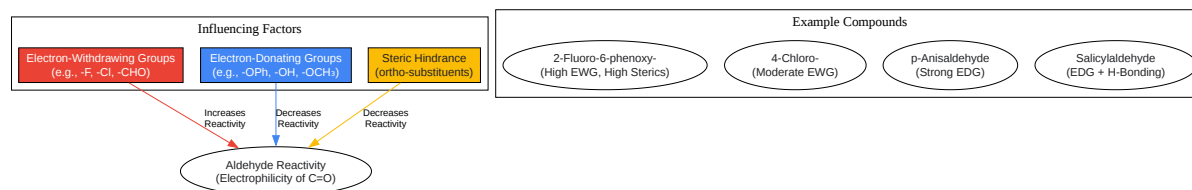
Caption: General workflow for the synthesis of **2-Fluoro-6-phenoxybenzaldehyde**.

Reactivity Comparison

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a key parameter. Electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate reactions like additions and condensations, while electron-donating groups (EDGs) have the opposite effect.

- **2-Fluoro-6-phenoxybenzaldehyde:** This molecule presents a complex case.
 - The fluoro group is strongly electron-withdrawing via induction, which should increase the carbonyl carbon's electrophilicity.
 - The phenoxy group has a dual nature: it is electron-withdrawing inductively but can be electron-donating through resonance.^[13] Its ortho position, along with the fluoro group, also introduces significant steric hindrance around the aldehyde.
 - Overall, the strong inductive effect of the ortho-fluoro group is expected to make the aldehyde highly reactive, though this may be tempered by steric hindrance.
- **4-Chlorobenzaldehyde:** The chloro group is an EWG, making this aldehyde more reactive than unsubstituted benzaldehyde in nucleophilic additions.^[14]
- **p-Anisaldehyde:** The methoxy group is a strong EDG, which reduces the electrophilicity of the carbonyl carbon, thus decreasing its reactivity towards nucleophiles compared to benzaldehyde.^[14]
- **Salicylaldehyde:** The ortho-hydroxy group can form an intramolecular hydrogen bond with the aldehyde's oxygen, which can influence its conformation and reactivity.

The diagram below illustrates the interplay of these electronic and steric effects on the aldehyde's reactivity.



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Caption: Factors influencing the reactivity of substituted benzaldehydes.

Biological Activity and Applications

Substituted benzaldehydes are prevalent scaffolds in medicinal chemistry and drug discovery, serving as precursors for a wide range of biologically active compounds.

- **General Trends:** The nature of the substituent dictates the potential biological targets. For instance, various substituted benzaldehydes are key intermediates in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties.
- **Fluoro- and Phenoxy- Containing Compounds:** Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The phenoxy group is present in various bioactive molecules and can influence properties like lipophilicity. The combination in **2-Fluoro-6-phenoxybenzaldehyde** makes it an interesting starting material for synthesizing novel therapeutic agents, potentially targeting enzymes or receptors where halogen and ether linkages are favorable for binding.

Experimental Protocols

The Wittig reaction is a fundamental process for converting aldehydes into alkenes and serves as an excellent model for comparing the reactivity of different benzaldehydes.^[14]

Representative Experimental Protocol: Wittig Reaction

This protocol is a general representation for the synthesis of an ethyl cinnamate derivative from a substituted benzaldehyde.

Materials:

- Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
- (Carbethoxymethylene)triphenylphosphorane (Wittig reagent) (1.1 mmol)
- Dichloromethane or Hexanes (as solvent)

Procedure:

- Dissolve the substituted benzaldehyde (1.0 mmol) in the chosen solvent (e.g., 3 mL of dichloromethane) in a reaction vial equipped with a magnetic stir bar.
- To the stirring solution, add the (carbethoxymethylene)triphenylphosphorane (1.1 mmol) portion-wise at room temperature.
- Stir the mixture vigorously for a designated period (e.g., 15 minutes to 2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the byproduct, triphenylphosphine oxide, often precipitates and can be removed by filtration.
- The filtrate is then concentrated under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield the corresponding ethyl cinnamate derivative.

Note on Reactivity: Benzaldehydes with electron-withdrawing groups, like 4-chlorobenzaldehyde, are expected to react faster in this protocol than those with electron-donating groups, such as p-anisaldehyde.^[14] The high reactivity predicted for **2-Fluoro-6-phenoxybenzaldehyde** suggests it would be a suitable substrate, although reaction times may need optimization.

Conclusion

2-Fluoro-6-phenoxybenzaldehyde is a unique aromatic aldehyde characterized by strong electron-withdrawing and sterically hindering ortho substituents. While a lack of extensive published experimental data necessitates some theoretical comparison, its structure suggests

high reactivity towards nucleophiles, making it a valuable, albeit potentially challenging, building block in organic synthesis. Compared to aldehydes with simple activating or deactivating groups, its reactivity is a complex interplay of inductive and steric effects. Its structural motifs—a fluoro-substituent and a phenoxy ether—are common in pharmacologically active compounds, marking it as a promising precursor for the development of novel molecules in the pharmaceutical and agrochemical industries. Further experimental characterization of this compound is warranted to fully explore its potential.

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